![molecular formula C21H19FN2O4S2 B3462186 ethyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-[2-(thiophen-2-yl)acetamido]thiophene-3-carboxylate](/img/structure/B3462186.png)
ethyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-[2-(thiophen-2-yl)acetamido]thiophene-3-carboxylate
Overview
Description
Ethyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-[2-(thiophen-2-yl)acetamido]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-[2-(thiophen-2-yl)acetamido]thiophene-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2-thienylacetonitrile with appropriate reagents to form the thiophene ring .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This often includes the use of catalysts and controlled reaction conditions to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-[2-(thiophen-2-yl)acetamido]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
Ethyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-[2-(thiophen-2-yl)acetamido]thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: The compound is explored for its use as a corrosion inhibitor and in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of ethyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-[2-(thiophen-2-yl)acetamido]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in inflammatory or cancer pathways . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylate derivatives: These compounds share the thiophene ring structure and have similar applications in medicinal and material sciences.
Fluorophenyl derivatives: Compounds with fluorophenyl groups are known for their enhanced biological activity and stability.
Uniqueness
Ethyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-[2-(thiophen-2-yl)acetamido]thiophene-3-carboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the fluorophenyl group enhances its stability and biological activity, while the thiophene ring contributes to its versatility in various applications .
Properties
IUPAC Name |
ethyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-[(2-thiophen-2-ylacetyl)amino]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O4S2/c1-3-28-21(27)17-12(2)18(19(26)23-15-9-5-4-8-14(15)22)30-20(17)24-16(25)11-13-7-6-10-29-13/h4-10H,3,11H2,1-2H3,(H,23,26)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWGYFSNRQTVLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2F)NC(=O)CC3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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